![molecular formula C11H15N3O3 B2616360 1-(3-Methoxy-4-nitrophenyl)piperazine CAS No. 121278-37-3](/img/structure/B2616360.png)
1-(3-Methoxy-4-nitrophenyl)piperazine
Overview
Description
1-(3-Methoxy-4-nitrophenyl)piperazine is a chemical compound with the empirical formula C11H15N3O3 . It has a molecular weight of 237.26 . The compound is solid in form .
Synthesis Analysis
The synthesis of 1-(3-Methoxy-4-nitrophenyl)piperazine can be achieved from 5-(4-BOC-piperazino)-2-nitroanisole . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The SMILES string of 1-(3-Methoxy-4-nitrophenyl)piperazine is COC(C=C(N1CCNCC1)C=C2)=C2N+=O . The InChI key is HPFKHBWFRKOXLW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(3-Methoxy-4-nitrophenyl)piperazine is a solid substance . Its melting point is reported to be between 140-142°C .Scientific Research Applications
Medicinal Chemistry and Drug Development
1-(3-Methoxy-4-nitrophenyl)piperazine has been investigated as a scaffold for designing novel drugs. Researchers explore its potential as a lead compound for developing pharmaceutical agents. Its structural modifications can yield derivatives with improved pharmacokinetic properties, target specificity, and reduced side effects .
Anticancer Agents
The compound’s nitrophenyl moiety may contribute to its cytotoxic effects. Scientists have synthesized derivatives of 1-(3-Methoxy-4-nitrophenyl)piperazine and evaluated their antiproliferative activity against cancer cells. These studies aim to identify potential candidates for cancer therapy .
Antimicrobial Properties
Researchers have assessed the antimicrobial activity of 1-(3-Methoxy-4-nitrophenyl)piperazine and its derivatives. These investigations explore their effectiveness against bacteria, fungi, and other pathogens. The compound’s chemical structure influences its interactions with microbial targets .
Potassium Channel Modulators
1-(3-Methoxy-4-nitrophenyl)piperazine derivatives have been studied as potential potassium channel openers. These channels play crucial roles in cellular excitability and are relevant in cardiovascular and neurological disorders. Researchers investigate the compound’s ability to modulate potassium currents .
Biochemical and Molecular Research
Scientists have used 1-(3-Methoxy-4-nitrophenyl)piperazine to probe biological processes. By studying its effects on cell morphology, gene expression, and signaling pathways, researchers gain insights into its mechanisms of action. These investigations contribute to our understanding of cellular responses .
Structure-Activity Relationship Studies
Researchers analyze the structure-activity relationship (SAR) of 1-(3-Methoxy-4-nitrophenyl)piperazine derivatives. By systematically modifying its chemical structure, they elucidate which functional groups are essential for specific biological activities. SAR studies guide drug design and optimization .
Safety and Hazards
properties
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-11-8-9(2-3-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFKHBWFRKOXLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxy-4-nitrophenyl)piperazine |
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